REACTION_CXSMILES
|
[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1.[C:11]1([CH:17]=O)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[CH:17](=[C:9]1[C:10]2[N:1]=[C:2]([CH:3]=[CH:4][C:5]3[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=3)[CH:3]=[CH:4][C:5]=2[CH2:6][CH2:7][CH2:8]1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1
|
Name
|
|
Quantity
|
80.5 g
|
Type
|
reactant
|
Smiles
|
N1CCCC2=CC=CC=C12
|
Name
|
|
Quantity
|
222 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
165 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
stirred at 70° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 1 L round-bottomed flask equipped with a stirring bar, condenser and nitrogen gas inlet
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
CUSTOM
|
Details
|
Then all volatile materials were removed by distillation under atmospheric pressure at ˜170° C
|
Type
|
ADDITION
|
Details
|
The residue was mixed with hot EtOH (200 mL)
|
Type
|
TEMPERATURE
|
Details
|
The stirred solution was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
crystallization
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with EtOH (100 mL)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)=C1CCCC=2C=CC(=NC12)C=CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 175 g | |
YIELD: CALCULATEDPERCENTYIELD | 197.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |